molecular formula C22H24N4O4 B4987503 2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

Cat. No. B4987503
M. Wt: 408.4 g/mol
InChI Key: DPFGGHSFUYJKFL-UHFFFAOYSA-N
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Description

2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical formula, C24H25N3O3, and is a member of the pyrazole family of chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves its binding to the dopamine D3 receptor, which is located in the brain. This binding blocks the action of dopamine, a neurotransmitter that is involved in the regulation of reward and motivation, leading to a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide include a decrease in the reinforcing effects of drugs of abuse, particularly cocaine and methamphetamine. This compound has also been shown to have potential therapeutic applications in the treatment of addiction, as well as other psychiatric disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide in lab experiments include its selectivity for the dopamine D3 receptor, as well as its potential therapeutic applications in the treatment of addiction and other psychiatric disorders. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide include further studies on its mechanism of action, potential side effects, and therapeutic applications. This compound may also have applications in the development of new drugs for the treatment of addiction and other psychiatric disorders.

Synthesis Methods

The synthesis of 2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide involves several steps, including the reaction of 2-bromo-4-methoxybenzoic acid with 2-methyl-3-furoyl chloride to form 2-methyl-3-furoyl-4-methoxybenzoic acid. This intermediate is then reacted with piperidine and hydrazine hydrate to form the pyrazole ring, which is subsequently coupled with benzoyl chloride to form the final product.

Scientific Research Applications

2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology. This compound has been shown to have activity as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

2-methoxy-N-[2-[1-(2-methylfuran-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15-17(10-14-30-15)22(28)25-12-8-16(9-13-25)26-20(7-11-23-26)24-21(27)18-5-3-4-6-19(18)29-2/h3-7,10-11,14,16H,8-9,12-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFGGHSFUYJKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide

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